![molecular formula C13H13NO3 B2983678 5-Isopropyl-3-phenylisoxazole-4-carboxylic acid CAS No. 92029-28-2](/img/structure/B2983678.png)
5-Isopropyl-3-phenylisoxazole-4-carboxylic acid
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Overview
Description
5-Isopropyl-3-phenylisoxazole-4-carboxylic acid is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.251 .
Synthesis Analysis
The synthesis of isoxazoles, including 5-Isopropyl-3-phenylisoxazole-4-carboxylic acid, often involves metal-free synthetic routes. These methods are eco-friendly and avoid the drawbacks of metal-catalyzed reactions such as high costs, low abundance, toxicity, significant waste generation, and difficulty in separating the catalysts from the reaction mixtures .Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The core structure of isoxazole has significant biological activities such as anticancer, potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .Scientific Research Applications
Drug Discovery
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .
Biological Activities
Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity . The core structure of isoxazole has been found in many drugs .
Metal-Free Synthetic Routes
In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
Neurological Disorders
Monoamine oxidase (MAO) enzymes play a critical role in neurological disorders . Functionalized N ′-benzylidene-5-phenylisoxazole-3-carbohydrazide derivatives were planned, synthesized, and utilized equally for MAO-A and MAO-B inhibition .
Preparation of Intermediates for Penicillin Synthesis
5-Methyl-3-phenylisoxazole-4-carboxylic acid was used in preparation of intermediates for the synthesis of penicillin .
Solid Support Synthesis of Isoxazolopyridone Derivatives
It was used for acylation during solid support synthesis of the isoxazolopyridone derivatives .
Mechanism of Action
Mode of Action
Isoxazole derivatives are generally synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction via concerted mechanism and secondly, via a step-by-step mechanism through diradical intermediate formation .
Result of Action
Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Action Environment
The synthesis of isoxazole derivatives generally avoids the requirement of inert gas, cryogenics, as well as toxic metal contamination, making them useful for the generation of diverse molecular architectures .
Future Directions
properties
IUPAC Name |
3-phenyl-5-propan-2-yl-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8(2)12-10(13(15)16)11(14-17-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYJBEPCUYDILW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
92029-28-2 |
Source
|
Record name | 5-isopropyl-3-phenylisoxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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